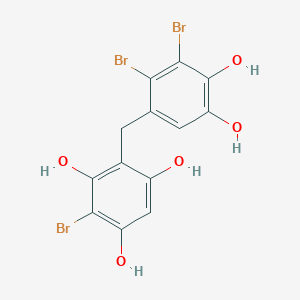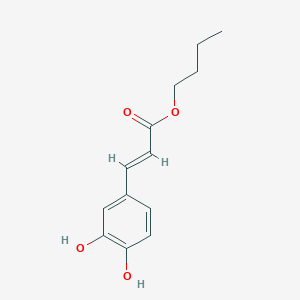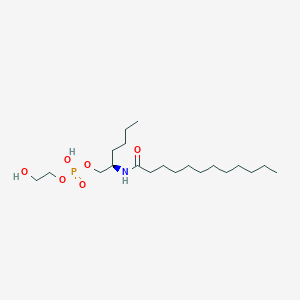
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester, also known as DHPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DHPP is a phospholipid analogue that has been developed as a cell membrane permeable probe, which can be used to study various biological processes.
作用機序
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a phospholipid analogue that can be incorporated into cell membranes. Once incorporated, it can be used to study the behavior of lipids and proteins in the membrane. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to preferentially localize to lipid rafts, which are specialized regions of the membrane that are enriched in cholesterol and sphingolipids. By studying the behavior of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester in lipid rafts, researchers can gain insight into the role of these regions in cell signaling and other processes.
Biochemical and Physiological Effects:
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to have minimal cytotoxicity and does not affect cell viability at concentrations used in experiments. However, it can affect the fluidity and permeability of cell membranes, which can have downstream effects on various cellular processes. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to inhibit the formation of autophagosomes, which suggests that it may have potential applications in the treatment of autophagy-related diseases.
実験室実験の利点と制限
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a useful tool for studying lipid-protein interactions in cell membranes. It has several advantages over other probes, including its cell membrane permeability and its ability to preferentially localize to lipid rafts. However, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has some limitations, including its potential to affect the fluidity and permeability of cell membranes, which can have downstream effects on cellular processes. Additionally, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a relatively new probe, and its full range of applications has not yet been explored.
将来の方向性
There are several future directions for research on Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester. One area of interest is the development of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester analogues with improved properties, such as increased cell membrane permeability or specificity for certain lipid species. Another area of interest is the use of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester in vivo, to study lipid-protein interactions in living organisms. Finally, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester may have potential applications in the treatment of autophagy-related diseases, and further research in this area is warranted.
Conclusion:
In conclusion, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a synthetic compound that has potential applications in scientific research. It is a useful tool for studying lipid-protein interactions in cell membranes and has several advantages over other probes. However, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has some limitations, and its full range of applications has not yet been explored. Future research on Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester may lead to the development of improved probes and potential treatments for autophagy-related diseases.
合成法
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester can be synthesized using a multi-step process. The first step involves the synthesis of 2-dodecanoylamino-hexyl phosphonic acid, which is then esterified with propyl alcohol to form Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester. The synthesis of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been described in detail in a research article by Kawai et al. (2015).
科学的研究の応用
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been used as a probe to study various biological processes, including lipid metabolism, cell signaling, and membrane dynamics. It has been shown to be useful in studying the interaction between lipids and proteins in cell membranes, as well as the role of lipid rafts in cell signaling. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has also been used to investigate the role of phospholipids in the formation of autophagosomes, which are important for the degradation of intracellular components.
特性
CAS番号 |
136134-09-3 |
|---|---|
製品名 |
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester |
分子式 |
C20H42NO6P |
分子量 |
423.5 g/mol |
IUPAC名 |
[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1 |
InChIキー |
SLLQAGCLXXPCKZ-LJQANCHMSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
その他のCAS番号 |
136134-09-3 |
同義語 |
(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol 2-TDAH-PG 2-tetradecanoylaminohexanol-1-phospho-ethylene glycol DDAPG dodecyl-2-aminohexanol-1-phosphoglycol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)
![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
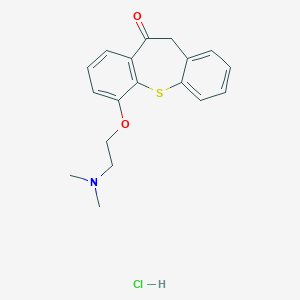
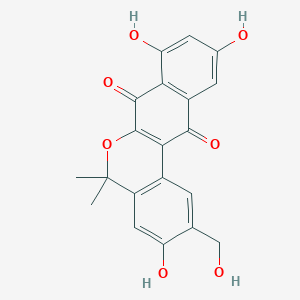
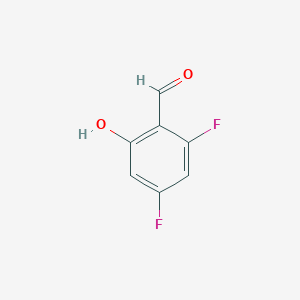

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

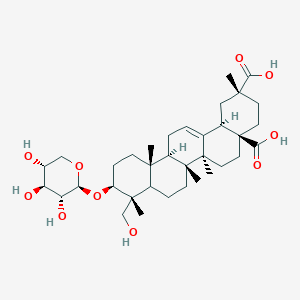
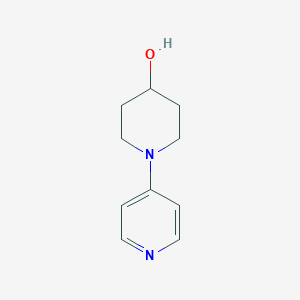
![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
